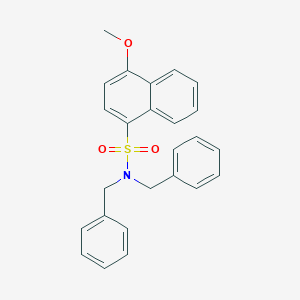

N,N-dibenzyl-4-methoxynaphthalene-1-sulfonamide

Description

N,N-Dibenzyl-4-methoxynaphthalene-1-sulfonamide is a sulfonamide derivative featuring a naphthalene core substituted with a methoxy group at position 4 and a sulfonamide moiety at position 1. The sulfonamide nitrogen is further functionalized with two benzyl groups. Key characteristics likely include:

- Molecular formula: Estimated as C28H25NO3S (based on substitution of phenethyl with dibenzyl in ’s compound).

- Functional groups: Methoxy (electron-donating), sulfonamide (polar), and dibenzyl (hydrophobic) substituents.

- Potential applications: Sulfonamides are widely explored for biological activities, including antimicrobial and anticancer effects .

Properties

IUPAC Name |

N,N-dibenzyl-4-methoxynaphthalene-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO3S/c1-29-24-16-17-25(23-15-9-8-14-22(23)24)30(27,28)26(18-20-10-4-2-5-11-20)19-21-12-6-3-7-13-21/h2-17H,18-19H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIPKNIBAHWMGEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibenzyl-4-methoxynaphthalene-1-sulfonamide typically involves multiple steps, starting with the preparation of 4-methoxynaphthalene-1-sulfonyl chloride This intermediate can be obtained by sulfonating 4-methoxynaphthalene under specific conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N,N-Dibenzyl-4-methoxynaphthalene-1-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions can be performed using benzyl chloride and a strong base such as sodium hydride (NaH).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of corresponding alcohols or amines.

Substitution: Introduction of additional benzyl groups or other substituents.

Scientific Research Applications

Chemistry: In chemistry, N,N-dibenzyl-4-methoxynaphthalene-1-sulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: This compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its ability to interact with specific biological targets can provide insights into molecular mechanisms.

Medicine: In the field of medicine, this compound may be explored for its therapeutic properties. Its sulfonamide group suggests potential use as an antibacterial agent, although further research is needed to confirm its efficacy and safety.

Industry: The compound's properties make it suitable for use in various industrial applications, such as in the development of new materials or as a component in chemical sensors.

Mechanism of Action

The mechanism by which N,N-dibenzyl-4-methoxynaphthalene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity and affecting biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations on the Sulfonamide Nitrogen

Key Observations :

- Dibenzyl substitution increases steric bulk and lipophilicity compared to smaller alkyl or arylalkyl groups. This may enhance membrane permeability but reduce solubility in polar solvents.

- Phenethyl () and dibutyl () analogs highlight the tunability of sulfonamide physicochemical properties via nitrogen functionalization.

Variations in Aromatic Core and Substituent Positions

Key Observations :

Biological Activity

N,N-dibenzyl-4-methoxynaphthalene-1-sulfonamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Sulfonamides are known for their diverse pharmacological properties, including antibacterial, anti-inflammatory, and anticancer activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

The biological activity of sulfonamides primarily arises from their ability to inhibit bacterial folate synthesis by mimicking para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. This inhibition leads to a decrease in folate production, which is crucial for DNA synthesis and cell division in bacteria . The structural similarity between PABA and sulfonamides allows these compounds to competitively inhibit the enzyme, thereby exerting their antibacterial effects.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial strains. In vitro studies have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The compound's effectiveness can be attributed to its ability to disrupt bacterial growth through inhibition of folate synthesis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Salmonella typhi | 16 |

These results indicate that this compound exhibits promising antimicrobial properties, particularly against Salmonella typhi, suggesting its potential use in treating infections caused by this pathogen.

Anti-inflammatory Activity

Sulfonamides are also recognized for their anti-inflammatory effects. In experimental models, this compound demonstrated significant reductions in inflammatory markers, such as prostaglandin E2 (PGE2) and nitric oxide (NO) production. The compound showed an IC50 value of 110 µg/mL in inhibiting inflammatory responses, which is comparable to standard anti-inflammatory drugs like diclofenac (IC50 = 157 µg/mL) .

Anticancer Activity

Recent studies have explored the anticancer potential of sulfonamide derivatives. This compound was assessed for cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound exhibited a dose-dependent cytotoxic effect, with IC50 values indicating significant potency:

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

These findings suggest that this compound may serve as a lead compound for the development of new anticancer agents.

Study on Antimicrobial Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized this compound and evaluated its antimicrobial activity against a panel of pathogens. The study utilized standard broth microdilution methods to determine MIC values, revealing that the compound effectively inhibited the growth of Staphylococcus aureus and Salmonella typhi. The authors concluded that further optimization of the compound's structure could enhance its antimicrobial efficacy .

Anti-inflammatory Assessment

Another investigation focused on the anti-inflammatory properties of this compound using an animal model of acute inflammation induced by carrageenan. The results indicated a significant reduction in paw edema compared to control groups treated with saline. Histological analysis revealed decreased infiltration of inflammatory cells in tissues treated with the compound .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N,N-dibenzyl-4-methoxynaphthalene-1-sulfonamide, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution, where 4-methoxynaphthalene-1-sulfonyl chloride reacts with dibenzylamine in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts. Optimization involves controlling stoichiometry (e.g., 1:1.2 molar ratio of sulfonyl chloride to amine), temperature (0–25°C), and solvent polarity (e.g., dichloromethane or THF). Post-synthesis, column chromatography with silica gel and a hexane/ethyl acetate gradient (70:30 to 50:50) is used for purification .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

- Methodological Answer : Structural confirmation combines spectroscopic techniques:

- NMR : - and -NMR identify substituents (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in naphthalene at δ 7.2–8.5 ppm).

- MS : High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H] or [M+Na]).

- X-ray crystallography : Resolves bond angles and spatial arrangement, as demonstrated for analogous sulfonamides in crystallographic studies .

Q. What analytical methods are suitable for assessing the purity of this compound?

- Methodological Answer : Purity is assessed via:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) and acetonitrile/water mobile phases.

- TLC : Silica plates developed with ethyl acetate/hexane (1:1) and visualized under UV or iodine vapor.

- Elemental analysis : Confirms C, H, N, S content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How does the electronic nature of the naphthalene sulfonamide core influence its reactivity in catalytic or biological systems?

- Methodological Answer : The electron-rich methoxy group at C4 enhances resonance stabilization, affecting electrophilic substitution patterns. Computational studies (DFT or MD simulations) can map electron density distribution, while Hammett substituent constants (σ) quantify electronic effects. Experimental validation includes kinetic studies of sulfonamide hydrolysis under acidic/basic conditions .

Q. What strategies are employed to study structure-activity relationships (SAR) for this compound in drug discovery?

- Methodological Answer : SAR is explored via:

- Substituent variation : Synthesizing analogs with modified benzyl groups (e.g., halogenated or electron-withdrawing substituents) to assess binding affinity changes.

- Biological assays : Testing inhibition of target enzymes (e.g., carbonic anhydrase) using fluorogenic substrates or SPR for binding kinetics.

- Molecular docking : Aligning with protein crystal structures (e.g., PDB entries) to predict interactions, validated by mutagenesis studies .

Q. How can researchers evaluate the compound’s stability under physiological conditions for in vivo applications?

- Methodological Answer : Stability assays include:

- pH-dependent degradation : Incubate in buffers (pH 1–9) at 37°C, monitoring degradation via HPLC over 24–72 hours.

- Plasma stability : Exposure to human or animal plasma, followed by protein precipitation and LC-MS/MS analysis.

- Light/thermal stability : Accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) .

Q. What techniques are used to resolve contradictions in reported biological activity data for sulfonamide derivatives?

- Methodological Answer : Discrepancies arise from assay variability or impurity interference. Mitigation strategies:

- Standardized protocols : Use validated cell lines (e.g., ATCC-certified) and controls (e.g., acetazolamide for carbonic anhydrase inhibition).

- Orthogonal assays : Confirm results with both enzymatic (e.g., stopped-flow spectroscopy) and cellular (e.g., viability assays) methods.

- Batch reproducibility : Compare multiple synthetic batches using QC metrics (e.g., ≥95% purity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.